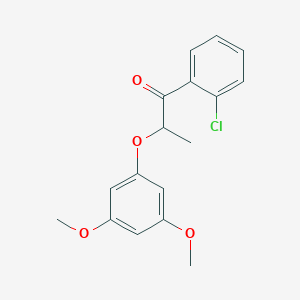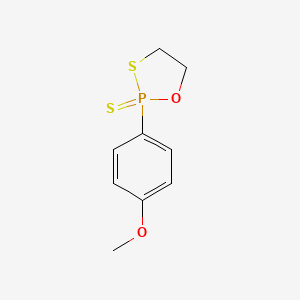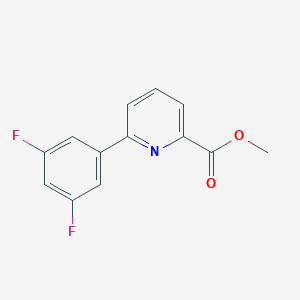![molecular formula C17H27N3O B14185272 Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]- CAS No. 852202-54-1](/img/structure/B14185272.png)
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- is a complex organic compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by the presence of a urea group attached to a cyclohexyl ring and a phenylethyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- typically involves the reaction of N,N’-dimethylcyclohexane-1,2-diamine with phenylethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Applications De Recherche Scientifique
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.
N,N’-Dimethylcyclohexane-1,2-diamine: A precursor used in the synthesis of various urea derivatives.
Uniqueness
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- is unique due to its specific structural features, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
852202-54-1 |
|---|---|
Formule moléculaire |
C17H27N3O |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1S)-1-phenylethyl]urea |
InChI |
InChI=1S/C17H27N3O/c1-13(14-9-5-4-6-10-14)18-17(21)19-15-11-7-8-12-16(15)20(2)3/h4-6,9-10,13,15-16H,7-8,11-12H2,1-3H3,(H2,18,19,21)/t13-,15+,16+/m0/s1 |
Clé InChI |
GAUGFRRXGGVIAU-NUEKZKHPSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NC(=O)N[C@@H]2CCCC[C@H]2N(C)C |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)NC2CCCCC2N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)

![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)
![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)
![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)



![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)


